1-(3-chlorophenyl)-5-[(3-nitrophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
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Overview
Description
1-(3-chlorophenyl)-5-[(3-nitrophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidin-4-ones This compound is characterized by the presence of a chlorophenyl group and a nitrophenylmethyl group attached to the pyrazolo[3,4-d]pyrimidin-4-one core
Preparation Methods
The synthesis of 1-(3-chlorophenyl)-5-[(3-nitrophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-chlorobenzaldehyde with 3-nitrobenzylamine to form an intermediate Schiff base. This intermediate is then cyclized with hydrazine hydrate and a suitable pyrimidine precursor under controlled conditions to yield the target compound . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-(3-chlorophenyl)-5-[(3-nitrophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles like amines and thiols.
Scientific Research Applications
1-(3-chlorophenyl)-5-[(3-nitrophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-5-[(3-nitrophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(3-chlorophenyl)-5-[(3-nitrophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-N-[(2-methoxyphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine: This compound has a similar pyrazolo[3,4-d]pyrimidin-4-one core but differs in the substituents attached to the core.
1-[(3-chlorophenyl)methyl]-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Another similar compound with variations in the substituents. The uniqueness of this compound lies in its specific combination of chlorophenyl and nitrophenylmethyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(3-chlorophenyl)-5-[(3-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN5O3/c19-13-4-2-5-14(8-13)23-17-16(9-21-23)18(25)22(11-20-17)10-12-3-1-6-15(7-12)24(26)27/h1-9,11H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMHNWTVRUKBZFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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